molecular formula C19H17FN2O4S B2387339 N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide CAS No. 2034345-60-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Cat. No.: B2387339
CAS No.: 2034345-60-1
M. Wt: 388.41
InChI Key: BFAVKLXKLUAGMM-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group, a hydroxyethyl group, and a thiophen-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the fluorinated phenyl derivative and introduce the oxalamide functionality through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide functionality can be reduced to amines under specific conditions.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-2-yl)furan-2-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-11-2-3-13(8-14(11)20)22-19(25)18(24)21-9-15(23)17-5-4-16(26-17)12-6-7-27-10-12/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAVKLXKLUAGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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